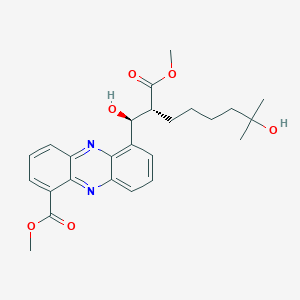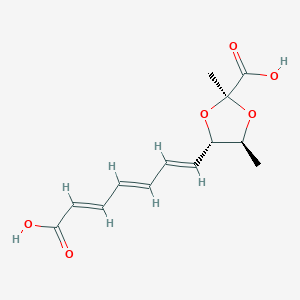
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride, commonly known as MPP+, is a synthetic molecule used in laboratory research to study the effects of neurotoxicity. It is a derivative of pyrrolidinol, a naturally occurring compound found in the brain. MPP+ has been used in research to study Parkinson's Disease, Huntington's Disease, and other neurological disorders.
Scientific Research Applications
MPP+ has been used extensively in scientific research to study the effects of neurotoxicity. It has been used to study the effects of oxidative stress on neurons, as well as the role of free radicals in the development of neurological disorders such as Parkinson's Disease and Huntington's Disease. MPP+ has also been used to study the effects of excitotoxicity, a process by which excessive stimulation of neurons leads to their death.
Mechanism Of Action
MPP+ is believed to act on the dopamine transporter (DAT) to inhibit the uptake of dopamine into cells. This leads to an increase in the amount of dopamine in the synaptic cleft, resulting in excitotoxicity and ultimately cell death. In addition, MPP+ has been shown to induce oxidative stress, which can lead to further damage to neurons.
Biochemical And Physiological Effects
MPP+ has been shown to induce oxidative stress, leading to the production of free radicals and subsequent damage to cells. It has also been shown to inhibit the uptake of dopamine, resulting in an increase in the amount of dopamine in the synaptic cleft. This can lead to excitotoxicity, resulting in cell death.
Advantages And Limitations For Lab Experiments
The advantages of using MPP+ in laboratory research include its stability, low cost, and ease of synthesis. In addition, MPP+ has been shown to be an effective tool for studying the effects of neurotoxicity and oxidative stress. The main limitation of using MPP+ is that it is not a naturally occurring compound, and thus its effects may not be identical to those of other neurotoxic agents.
Future Directions
As research into the effects of MPP+ continues, there are several potential future directions that could be explored. These include further research into the mechanisms of action of MPP+, as well as the development of methods to reduce its toxicity. Additionally, further research into the potential therapeutic applications of MPP+ could be explored, such as its use in the treatment of neurological disorders. Finally, further research into the potential side effects of MPP+ could be conducted, as well as research into methods to reduce these side effects.
properties
IUPAC Name |
1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGGRXDWHXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)

![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)



![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)



![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)